N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide
Description
This compound features a benzothiazole core fused to a [1,3]dioxolo ring at positions 4,5-f, with substitutions at the 6-position. The primary functional groups include a 4-methoxybenzamide moiety and a pyridin-3-ylmethyl group attached to the nitrogen of the benzamide. The pyridinylmethyl substituent may enhance solubility or receptor-binding interactions compared to simpler analogs.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-27-16-6-4-15(5-7-16)21(26)25(12-14-3-2-8-23-11-14)22-24-17-9-18-19(29-13-28-18)10-20(17)30-22/h2-11H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQOQXALYZUCCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dioxolo-benzothiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the pyridinylmethyl group: This can be done through nucleophilic substitution reactions, where the pyridine ring is introduced using reagents like pyridine-3-carboxaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyridine-3-carboxaldehyde in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes due to its unique structure.
Medicine: It has potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural and Functional Differences
Key Analog : N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide ()
This analog shares the dioxolo-benzothiazole core but differs in substituents:
- Nitro group (electron-withdrawing) vs. methoxy group (electron-donating) on the benzamide.
- Absence of the pyridin-3-ylmethyl substituent.
Functional Implications :
- The methoxy group in the target compound may improve stability and lipophilicity, favoring passive membrane diffusion .
- Steric and Binding Effects : The pyridin-3-ylmethyl group introduces steric bulk and additional hydrogen-bonding capacity, which could optimize interactions with hydrophobic pockets or polar residues in biological targets (e.g., kinases or GPCRs).
Broader Structural Analogues in Patent Literature ()
A European patent () describes derivatives containing dioxolo-pyridinyl scaffolds linked to heteroaryl, piperidinyl, or oxetanylmethyl groups. While these compounds differ in core structure (e.g., benzimidazole-carboxylic acid vs. benzothiazole), the shared [1,3]dioxolo[4,5-c]pyridinyl motif suggests common synthetic strategies or therapeutic targets. Key distinctions include:
- Core Heterocycle : The target compound’s benzothiazole core may confer distinct electronic properties compared to imidazole or pyridine-based systems.
- Substituent Diversity : The patent emphasizes heteroaryl and piperidinyl groups, whereas the target compound uses a pyridinylmethyl-benzamide hybrid. This hybrid may balance solubility (via pyridine’s basic nitrogen) and target affinity (via benzamide’s planar aromaticity).
Research Findings and Hypotheses
- Bioactivity : Nitro-substituted analogs () are often explored as prodrugs or intermediates due to nitro’s reducibility. In contrast, methoxy groups are associated with enhanced metabolic stability, as seen in drugs like methotrexate .
- Patent Trends () : The inclusion of dioxolo-fused systems in patented molecules highlights their relevance in drug discovery, particularly for central nervous system or anti-inflammatory targets. The target compound’s pyridinylmethyl group may address limitations of earlier analogs, such as poor blood-brain barrier penetration.
Biological Activity
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide is a compound of significant interest due to its unique structure and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound features a complex molecular framework that includes a dioxolo-benzothiazole moiety, a methoxy group, and a pyridinylmethyl group attached to a benzamide core. The synthesis typically involves several steps:
- Formation of Dioxolo-Benzothiazole Moiety : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of Methoxy Group : This can be achieved through methylation reactions.
- Attachment of Pyridinylmethyl Group : Usually done via nucleophilic substitution reactions.
2.1 Antitumor Activity
Research indicates that benzothiazole derivatives exhibit promising antitumor properties. For instance, compounds structurally related to this compound have been shown to inhibit the proliferation of various cancer cell lines:
These studies employed assays such as MTT to evaluate cell viability and flow cytometry for apoptosis assessment.
2.2 Anti-inflammatory Properties
The compound's mechanism may also involve modulation of inflammatory pathways. In studies assessing the expression levels of inflammatory markers like IL-6 and TNF-α in macrophages, significant reductions were observed when treated with benzothiazole derivatives.
The biological activity of this compound may be attributed to its ability to interact with specific protein targets and signaling pathways. This interaction can lead to:
- Inhibition of Tumor Growth : By inducing apoptosis in cancer cells.
- Modulation of Inflammatory Responses : Through downregulation of pro-inflammatory cytokines.
4. Case Studies
Several studies have highlighted the biological efficacy of similar compounds:
- Study on Antitumor Effects :
- Inflammatory Response Modulation :
5. Conclusion
This compound represents a promising candidate for further research in cancer therapeutics and anti-inflammatory treatments. Its unique chemical structure allows for diverse biological activities that warrant additional exploration in both preclinical and clinical settings.
Q & A
Q. What are the critical steps in synthesizing N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide, and how is purity ensured?
The synthesis typically involves multi-step organic reactions, including coupling of the benzothiazole core with methoxybenzamide and pyridinylmethyl groups. Key steps include:
- Functional group activation : Use of coupling agents (e.g., EDCI/HOBt) for amide bond formation between the dioxolo-benzothiazole and methoxybenzamide moieties .
- Solvent selection : Polar aprotic solvents like DMF or ethanol are employed to enhance reaction efficiency .
- Purity control : Post-synthesis purification via column chromatography or recrystallization, followed by characterization using HPLC (≥95% purity) and NMR (1H/13C) to confirm structural integrity .
Q. How do the functional groups in this compound influence its reactivity and characterization?
The compound’s reactivity is dictated by:
- Dioxolo-benzothiazole core : Electron-rich aromatic system prone to electrophilic substitution; thiazole nitrogen may participate in hydrogen bonding .
- Methoxybenzamide : The electron-donating methoxy group stabilizes the aromatic ring, while the amide linkage allows for hydrogen-bonding interactions in biological systems .
- Pyridinylmethyl group : The pyridine nitrogen acts as a weak base, influencing solubility and potential metal coordination . Characterization via IR spectroscopy can identify C=O stretching (amide I band at ~1650 cm⁻¹) and aromatic C-H bending .
Advanced Research Questions
Q. What experimental design strategies optimize reaction conditions for higher yields?
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify optimal temperatures (e.g., 60–80°C) and solvent mixtures (DMF:H₂O 9:1) .
- Reaction monitoring : In-situ FTIR or LC-MS tracks intermediate formation, enabling real-time adjustments .
- Scale-up considerations : Maintain consistent stirring rates and heat transfer to avoid side reactions during larger-scale syntheses .
Q. How can computational methods predict the compound’s biological activity or stability?
- Molecular docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina; prioritize docking poses with lowest binding energies .
- DFT calculations : Analyze electron density maps to predict sites of nucleophilic/electrophilic attack, aiding in stability assessments under physiological conditions .
- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~3.5) and metabolic stability, guiding in vitro testing priorities .
Q. How do researchers resolve contradictions in spectroscopic data during characterization?
- Cross-validation : Combine NMR (e.g., DEPT-135 for quaternary carbon identification) with high-resolution MS to confirm molecular weight .
- Dynamic NMR : Resolve overlapping peaks caused by rotational isomers (e.g., amide bond rotation) by varying temperature during NMR acquisition .
- Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., de-methylated analogs) and adjust reaction conditions to suppress their formation .
Q. What strategies are used to study the compound’s biological activity in complex matrices?
- Competitive binding assays : Use fluorescence polarization to measure displacement of labeled ligands from target proteins .
- Metabolite tracking : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS; identify phase I/II modifications .
- Cellular uptake studies : Employ confocal microscopy with fluorescent analogs (e.g., BODIPY-labeled derivatives) to visualize subcellular localization .
Methodological Tables
Q. Table 1: Key Analytical Parameters for Characterization
| Technique | Parameters | Application |
|---|---|---|
| HPLC | Column: C18, 5 µm; Mobile phase: MeCN/H₂O (70:30); Flow: 1 mL/min | Purity assessment |
| 1H NMR | Solvent: DMSO-d6; δ 7.8–8.2 ppm (pyridine protons); δ 3.8 ppm (methoxy group) | Structural confirmation |
| HRMS | Ionization: ESI+; m/z calculated for C₂₃H₁₈N₃O₃S: 424.1021 | Molecular formula validation |
Q. Table 2: Common Synthetic Challenges and Mitigations
| Issue | Cause | Solution |
|---|---|---|
| Low yield | Poor amide coupling efficiency | Use HATU/DIPEA in DMF |
| Impurity at δ 2.5 ppm (NMR) | Unreacted pyridinylmethyl precursor | Extend reaction time to 24h |
| HPLC tailing | Residual DMF in product | Wash with 10% aqueous LiCl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
